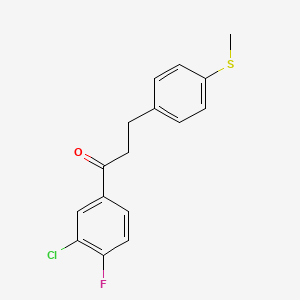

3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone

CAS No.: 898781-45-8

Cat. No.: VC2286706

Molecular Formula: C16H14ClFOS

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898781-45-8 |

|---|---|

| Molecular Formula | C16H14ClFOS |

| Molecular Weight | 308.8 g/mol |

| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-15(18)14(17)10-12/h2-3,5-8,10H,4,9H2,1H3 |

| Standard InChI Key | DKJXPGSXEUOUHN-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |

| Canonical SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |

Introduction

3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFOS and a molecular weight of 308.8 g/mol. This compound belongs to the propiophenone family, characterized by a propiophenone core substituted with chloro, fluoro, and thiomethylphenyl groups. It is primarily used in research applications due to its unique chemical and biological properties .

Synthesis Process

The synthesis of 3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone involves multi-step organic reactions:

-

Starting Materials:

-

3-chloro-4-fluorobenzonitrile

-

4-thiomethylphenylboronic acid

-

-

Key Reaction Steps:

-

Suzuki Coupling Reaction: A palladium-catalyzed reaction between 3-chloro-4-fluorobenzonitrile and 4-thiomethylphenylboronic acid in the presence of a base (e.g., potassium carbonate). This yields the intermediate 3-chloro-4-fluoro-3-(4-thiomethylphenyl)benzonitrile.

-

Hydrolysis: The intermediate undergoes hydrolysis under acidic conditions to form the final product.

-

This method ensures high specificity in producing the desired compound.

Applications in Scientific Research

3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone has diverse applications across multiple scientific domains:

-

Organic Synthesis:

-

Used as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

-

-

Medicinal Chemistry:

-

Investigated as a pharmacophore for drug development targeting specific enzymes or receptors.

-

-

Material Science:

-

Utilized in creating functional materials such as polymers or liquid crystals due to its structural properties.

-

-

Biological Studies:

Mechanism of Action

The compound interacts with molecular targets such as enzymes or receptors through its distinct substituents:

-

Propiophenone Core: Fits into hydrophobic pockets of target proteins.

-

Substituents (Chloro, Fluoro, Thiomethyl):

-

These groups form hydrogen bonds or electrostatic interactions, stabilizing the compound-protein complex.

-

Such interactions can modulate protein activity, leading to specific biological effects.

-

Comparison with Similar Compounds

The unique combination of substituents in this compound distinguishes it from related molecules:

These comparisons highlight the importance of the thiomethyl group in defining the compound's chemical behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume